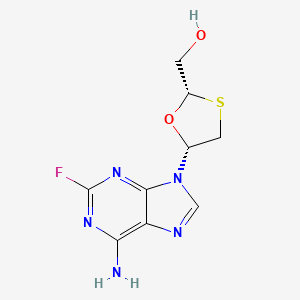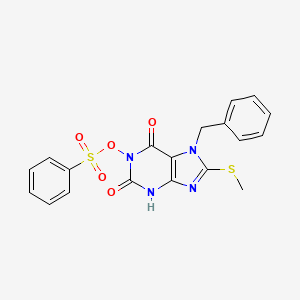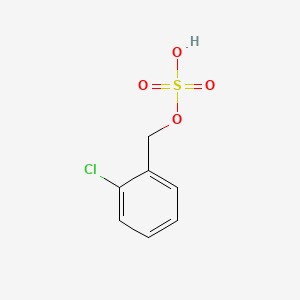
2-Chlorobenzenemethanol hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorobenzenemethanol hydrogen sulfate typically involves the sulfation of 2-chlorobenzenemethanol. One common method is the reaction of 2-chlorobenzenemethanol with sulfuric acid or a sulfating agent such as chlorosulfonic acid. The reaction is usually carried out under controlled conditions to ensure the selective formation of the hydrogen sulfate ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzenemethanol hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2-chlorobenzaldehyde or 2-chlorobenzoic acid.
Reduction: The compound can be reduced to form 2-chlorobenzyl alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Chlorobenzaldehyde, 2-chlorobenzoic acid.
Reduction: 2-Chlorobenzyl alcohol.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
2-Chlorobenzenemethanol hydrogen sulfate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-chlorobenzenemethanol hydrogen sulfate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzyl alcohol: Similar in structure but lacks the sulfate group.
2-Chlorobenzaldehyde: An oxidation product of 2-chlorobenzenemethanol.
2-Chlorobenzoic acid: Another oxidation product of 2-chlorobenzenemethanol.
Uniqueness
2-Chlorobenzenemethanol hydrogen sulfate is unique due to the presence of both a chlorinated aromatic ring and a sulfate ester group. This combination of functional groups imparts distinct chemical properties, making it useful in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
85680-02-0 |
|---|---|
Molecular Formula |
C7H7ClO4S |
Molecular Weight |
222.65 g/mol |
IUPAC Name |
(2-chlorophenyl)methyl hydrogen sulfate |
InChI |
InChI=1S/C7H7ClO4S/c8-7-4-2-1-3-6(7)5-12-13(9,10)11/h1-4H,5H2,(H,9,10,11) |
InChI Key |
MOWAGKBZAYDSDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COS(=O)(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



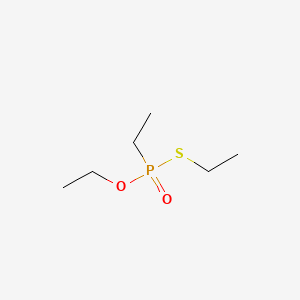
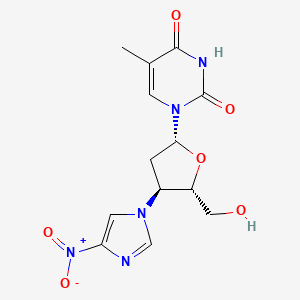
![2-[[2-(4-Chlorophenyl)-1-methylindol-5-yl]methyl]isoindole-1,3-dione](/img/structure/B12800524.png)
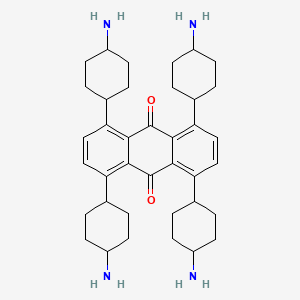
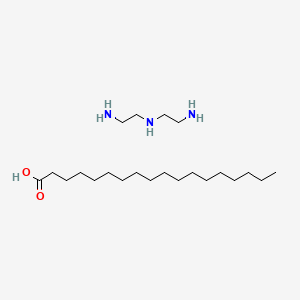
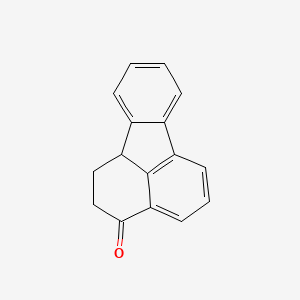
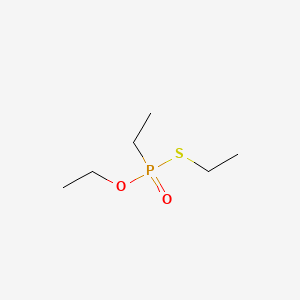

![4-amino-1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidin-2-one](/img/structure/B12800568.png)
